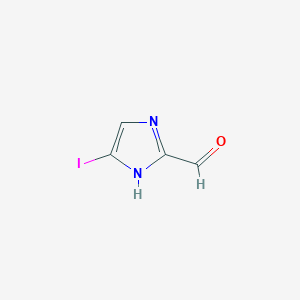

4-Iodo-1H-imidazole-2-carbaldehyde

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Organic Synthesis

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its unique physicochemical properties, including high stability, water solubility, and the ability to act as both a hydrogen bond donor and acceptor. cato-chem.comechemi.com This versatility allows imidazole-containing molecules to effectively interact with a wide range of biological targets.

Consequently, the imidazole scaffold is a cornerstone in the development of new pharmaceuticals and is found in numerous FDA-approved drugs. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, antimicrobial, and antiviral properties. The imidazole core is also a component of essential natural molecules like the amino acid histidine and purines, which form the basis of DNA. echemi.com The adaptability of the imidazole ring and the ability to readily functionalize it at various positions make it a central synthon for creating diverse molecular libraries aimed at drug discovery.

Role of Halogenated and Formylated Heterocycles in Synthetic Chemistry

The strategic placement of halogen and formyl groups on heterocyclic rings is a powerful tool in synthetic chemistry. Each group serves as a versatile handle for subsequent chemical modifications, and their combination on a single scaffold, as seen in 4-Iodo-1H-imidazole-2-carbaldehyde, offers a dual-pronged approach to molecular elaboration.

Halogenated Heterocycles: Heterocyclic compounds bearing a halogen, particularly iodine, are highly valued as intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group. This characteristic is exploited in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, allowing chemists to link the heterocyclic core to other molecular fragments with high precision. The use of iodo-substituted imidazoles, for example, has been demonstrated in microwave-assisted Suzuki-Miyaura cross-coupling reactions to efficiently synthesize 4-aryl-1H-imidazoles.

Formylated Heterocycles: The formyl group (an aldehyde, -CHO) is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles. This reactivity allows the formyl group to serve as a gateway for numerous transformations, including:

Reductive amination to form amines.

Wittig reactions and related olefination to create alkenes.

Oxidation to form carboxylic acids.

Reduction to form alcohols.

Aldol and Knoevenagel condensations to form new carbon-carbon bonds.

The introduction of a formyl group onto a heterocyclic ring, a process known as formylation, is a key strategy for creating versatile building blocks for the synthesis of pharmaceuticals and other complex organic compounds.

Overview of Research Trajectories for this compound

While dedicated studies on this compound are not prominent, its structure strongly suggests clear and compelling research trajectories. The compound is a bifunctional building block, where each functional group can be addressed selectively to build molecular complexity.

Trajectory 1: Sequential Cross-Coupling and Formyl Group Derivatization The most logical research application for this compound involves a two-stage synthetic sequence. The first stage would leverage the iodo group for a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would replace the iodine atom with an aryl group, creating a 4-aryl-1H-imidazole-2-carbaldehyde intermediate. This step capitalizes on the well-established reactivity of aryl iodides in such transformations.

Following the successful coupling, the formyl group at the 2-position becomes the focus of the second stage. This aldehyde can be transformed into a variety of other functional groups. For example, it could undergo reductive amination with a primary amine to attach a side chain, a reaction commonly used in the synthesis of bioactive molecules. This sequential approach allows for the systematic construction of complex, highly substituted imidazole derivatives for screening in drug discovery programs.

Trajectory 2: Derivatization of the Formyl Group Followed by Cyclization An alternative strategy would involve first reacting the aldehyde. For example, a Knoevenagel condensation could be used to introduce a new functionalized side chain at the 2-position. The newly formed product, still containing the iodo group at the 4-position, could then be subjected to an intramolecular cyclization reaction. An intramolecular Heck reaction, for instance, could potentially be used to form a new ring fused to the imidazole core, leading to novel polycyclic heterocyclic systems.

The combination of these two reactive sites on a stable imidazole core makes this compound a promising, albeit under-explored, platform for generating diverse and complex molecular architectures for medicinal and materials science research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 82322-25-6 |

| Molecular Formula | C₄H₃IN₂O |

| Molecular Weight | 221.98 g/mol |

| MDL Number | MFCD10697820 |

Table 2: Potential Research Applications and Reactions

| Functional Group | Reaction Type | Potential Outcome |

| 4-Iodo | Suzuki-Miyaura Coupling | Synthesis of 4-Aryl/Heteroaryl Imidazoles |

| 4-Iodo | Heck Coupling | Synthesis of 4-Vinyl Imidazoles |

| 4-Iodo | Sonogashira Coupling | Synthesis of 4-Alkynyl Imidazoles |

| 2-Carbaldehyde | Reductive Amination | Introduction of Amine Side Chains |

| 2-Carbaldehyde | Wittig Reaction | Formation of Alkenes |

| 2-Carbaldehyde | Grignard Reaction | Formation of Secondary Alcohols |

| 2-Carbaldehyde | Oxidation | Conversion to Carboxylic Acid |

Structure

3D Structure

Properties

Molecular Formula |

C4H3IN2O |

|---|---|

Molecular Weight |

221.98 g/mol |

IUPAC Name |

5-iodo-1H-imidazole-2-carbaldehyde |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7) |

InChI Key |

LBBNSPSCRAUHDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)C=O)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Iodo 1h Imidazole 2 Carbaldehyde

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-1) and the other a pyridine-type nitrogen (N-3). The N-1 nitrogen, being part of the 1H-imidazole tautomer, is nucleophilic and can readily participate in reactions such as alkylation and N-arylation. The deprotonated imidazole anion is an even stronger nucleophile. This reactivity allows for the introduction of various substituents at the N-1 position, which can be crucial for modifying the molecule's biological activity or tuning its physical properties. For instance, the nitrogen atom can be a site for glycosylation, leading to the formation of imidazole nucleosides. researchgate.net The presence of the electron-withdrawing carbaldehyde and iodo groups influences the nucleophilicity of the nitrogen atoms.

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group at the C-2 position of the imidazole ring is a key site for a variety of chemical transformations, including condensation reactions, reductive transformations, and nucleophilic additions.

The aldehyde functionality of 4-Iodo-1H-imidazole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form the corresponding imines (Schiff bases). This reaction is fundamental in the construction of more complex molecular architectures. Similarly, it can react with other nitrogen-based nucleophiles like hydrazines to yield hydrazones. These condensation products can serve as intermediates for further synthetic elaborations or as the final target molecules with specific biological activities. For example, related imidazole-4-carbaldehydes are used in the preparation of enzyme inhibitors. chemicalbook.com

| Reactant | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) | Hydrazone |

| Hydroxylamine (H₂N-OH) | Oxime |

This table illustrates the types of products formed from the condensation of an aldehyde with various nucleophiles.

The aldehyde group can be easily reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents. This transformation is a common strategy to introduce a hydroxymethyl functionality, which can act as a hydrogen bond donor or a site for further functionalization, such as ether or ester formation.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | (4-Iodo-1H-imidazol-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Iodo-1H-imidazol-2-yl)methanol |

This table shows common reagents used for the reduction of the aldehyde to an alcohol.

The electrophilic carbon atom of the formyl group is susceptible to attack by a wide range of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. youtube.com This class of reactions is pivotal for forming new carbon-carbon bonds, enabling the extension of the carbon framework of the molecule. The initial addition product is an alcohol, which can be further oxidized if desired. These reactions provide a powerful tool for introducing diverse alkyl, aryl, or vinyl groups at the 2-position of the imidazole ring.

| Nucleophile | Intermediate Product | Final Product (after workup) |

| Grignard Reagent (R-MgBr) | Magnesium alkoxide | Secondary alcohol |

| Organolithium Reagent (R-Li) | Lithium alkoxide | Secondary alcohol |

| Cyanide (e.g., KCN) | Cyanohydrin | Cyanohydrin |

This table outlines the products of nucleophilic addition to the formyl carbon.

Reactivity of the Iodine Substituent

The iodine atom at the C-4 position of the imidazole ring is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the synthesis of complex aryl- and heteroaryl-substituted imidazoles.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.comrsc.org In the context of this compound, the iodo substituent readily participates in palladium-catalyzed coupling with a variety of boronic acids or their esters. nih.gov This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C-4 position of the imidazole ring, providing a modular approach to synthesizing libraries of substituted imidazoles for applications in medicinal chemistry and materials science. nih.govnih.gov The reaction is typically tolerant of various functional groups, making it a highly versatile synthetic tool.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4-Aryl-1H-imidazole-2-carbaldehyde |

| Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4-Heteroaryl-1H-imidazole-2-carbaldehyde |

| Vinylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/Water | 4-Vinyl-1H-imidazole-2-carbaldehyde |

This table provides examples of typical conditions for the Suzuki-Miyaura cross-coupling of an iodo-imidazole.

Metalation and Lithiation Processes

Metalation, particularly lithiation, of the imidazole ring is a fundamental strategy for introducing further functionalization. The position of metalation is highly dependent on the directing effects of the existing substituents and the reaction conditions employed. In the case of N-protected iodoimidazoles, metal-halogen exchange is a predominant pathway. For instance, the reaction of 1-ethoxymethyl-4,5-di-iodoimidazole with n-butyl-lithium results in the selective exchange of the iodine atom at the 5-position, leading to the formation of a lithiated intermediate. This intermediate can then be trapped with various electrophiles. rsc.orgrsc.orgrsc.org

A general method for the alkylation of the imidazole backbone involves the protection of the N1 and C2 positions, followed by lithiation at the C5 position. researchgate.net Subsequent reaction with electrophiles such as aldehydes, ketones, or haloalkanes introduces a variety of substituents. researchgate.net The protecting groups can then be removed to yield the functionalized imidazole. researchgate.net

The reactivity of iodo-substituted imidazoles in metal-halogen exchange reactions is influenced by the stability of the resulting organolithium species. The order of exchange rates generally follows I > Br > Cl, making iodoimidazoles particularly susceptible to this transformation. wikipedia.org The reaction is kinetically controlled, and the stability of the carbanion intermediate plays a crucial role. wikipedia.org

Below is a table summarizing representative metalation and lithiation reactions on iodoimidazole systems.

| Starting Material | Reagent | Product(s) | Observations | Reference(s) |

| 1-Ethoxymethyl-4,5-di-iodoimidazole | n-Butyl-lithium, then Diphenyl disulfide | 1-Ethoxymethyl-4-iodo-2-phenylthioimidazole (major), 1-Ethoxymethyl-4-iodo-2,5-bisphenylthioimidazole | Selective exchange at the 5-position followed by trapping. | rsc.org |

| 2,4,5-Tribromo-1-ethoxymethylimidazole | n-Butyl-lithium, then Diphenyl disulfide | 4,5-Dibromo-1-ethoxymethyl-2-phenylthioimidazole | Selective exchange at the 2-position. | rsc.org |

| N1, C2-protected imidazole | n-Butyl-lithium | C5-lithiated imidazole | General method for C5 functionalization. | researchgate.net |

Halogen Exchange Reactions

Halogen exchange reactions provide a route to modify the halogen substituent on the imidazole ring, which can be a crucial step in multi-step synthetic sequences. The Finkelstein reaction, a classic example of halogen exchange, involves the treatment of a chloro- or bromo-alkane with an alkali metal iodide to form an iodoalkane. manac-inc.co.jp While this specific reaction is more common for alkyl halides, analogous transformations can occur on heterocyclic systems under appropriate conditions. manac-inc.co.jp

For iodo-substituted imidazoles, the reverse reaction, where iodide is replaced by another halogen, is also of interest. The equilibrium of these exchange reactions is often influenced by the solubility of the resulting metal halide salt. frontiersin.org Transition metal catalysis can also facilitate halogen exchange on aryl and vinyl halides, a principle that can be extended to heteroaromatic systems like imidazoles. frontiersin.org

A patent describing the synthesis of 4-iodo-1H-imidazole highlights a practical application of halogen reactivity. google.comgoogle.com The process involves the di-iodination of imidazole to form 4,5-diiodoimidazole, followed by a selective reductive de-iodination to yield the desired 4-iodo-1H-imidazole. google.comgoogle.com This demonstrates the differential reactivity of the iodine atoms at the 4- and 5-positions.

The following table presents examples of halogen exchange and related reactions in halogenated imidazoles.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 2-(2-Chloroethoxy)ethan-1-ol derivative | n-Butylimidazole, after Finkelstein reaction | Imidazolium salt | Nucleophilic substitution following halogen exchange | nih.gov |

| 4,5-Diiodoimidazole | Potassium sulfite (B76179) | 4-Iodo-1H-imidazole | Selective reductive de-iodination | google.comgoogle.com |

| Aryl/Vinyl Halides | Transition metal catalysts | Aryl/Vinyl Halide (with exchanged halogen) | General principle applicable to imidazoles | frontiersin.org |

Interplay of Substituents on Ring Reactivity and Selectivity

The reactivity and selectivity of the imidazole ring in this compound are significantly modulated by the electronic properties of the iodo and carbaldehyde substituents. The imidazole ring itself is amphoteric, capable of acting as both an acid and a base. nih.govwikipedia.org The nitrogen at position 3 is generally more basic than the nitrogen at position 1. nih.gov

The carbaldehyde group at the 2-position is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. This deactivation is due to the resonance and inductive effects of the aldehyde. Conversely, the iodo substituent at the 4-position is a weakly deactivating group via its inductive effect, but it can also participate in directing electrophilic attack.

The interplay of these substituents governs the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the directing effects of the existing groups would need to be carefully considered. Computational studies on substituted imidazoles have shown that the nature and position of substituents have a profound impact on the electronic structure and, consequently, the reactivity of the ring. nih.govsci-hub.se The tautomeric equilibrium of the imidazole ring can also be influenced by substituents, which in turn affects its reactivity profile. nih.govmdpi.com

The table below illustrates the influence of different substituents on the properties of the imidazole ring.

| Substituent | Position | Electronic Effect | Impact on Reactivity | Reference(s) |

| -CHO | 2 | Electron-withdrawing | Deactivates ring towards electrophilic attack | youtube.com |

| -I | 4 | Weakly deactivating (inductive), directing | Influences regioselectivity of substitution | nih.gov |

| -NO2 | 4(5) | Strongly electron-withdrawing | Significantly alters tautomeric equilibrium | mdpi.com |

| Phenyl | various | Can be electron-donating or -withdrawing depending on its own substitution | Affects biological activity and binding affinities | nih.govnih.gov |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies on related imidazole systems provide valuable insights.

The mechanism of metal-halogen exchange, particularly lithium-halogen exchange, is believed to proceed through an ate-complex intermediate. wikipedia.org The reaction is generally fast and kinetically controlled. wikipedia.org The stability of the resulting organolithium species is a key factor driving the reaction. wikipedia.org

Computational studies have been employed to investigate the reactivity of the imidazole ring. acs.org These studies help in understanding the electronic properties, such as the charge distribution and frontier molecular orbitals, which dictate the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the analysis of local and global electronic indexes can quantify the resemblance of imidazole's reactivity to that of pyrrole (B145914) and pyridine. acs.org

Spectroscopic techniques are invaluable for studying reaction intermediates. nih.govnih.gov For example, the formation of charge-transfer complexes between imidazole derivatives and various acceptors has been investigated using UV-Vis and IR spectroscopy. nih.gov Such studies provide information about the electronic interactions that occur during a reaction. The study of reaction intermediates through techniques like matrix isolation IR spectroscopy has been used to characterize key species in imidazole synthesis. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Iodo 1h Imidazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural analysis of 4-Iodo-1H-imidazole-2-carbaldehyde, providing insights into the chemical environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aldehyde proton, the imidazole (B134444) ring proton, and the N-H proton. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The imidazole ring contains a single proton at the C5 position, which would likely resonate as a singlet. The N-H proton of the imidazole ring is also expected to be present, though its chemical shift can be broad and variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is the most downfield signal, expected in the range of δ 180-190 ppm. The carbons of the imidazole ring will also show characteristic shifts. The C2 carbon, attached to the aldehyde group, would be significantly deshielded. The C4 carbon, bearing the iodine atom, will have its chemical shift influenced by the heavy atom effect of iodine. The C5 carbon will also have a distinct resonance. The presence of tautomeric forms of the 2-substituted imidazole compounds can be analyzed to investigate the influence of the hybridization on the carbon adjacent to the imidazole ring by using ¹³C NMR in various deuterated solvents like DMSO-d₆, acetone-d₆, and CDCl₃. conicet.gov.ar

For the parent compound, imidazole-2-carboxaldehyde, the aldehyde proton has been observed at 9.67 ppm (in CDCl₃) and the two imidazole protons at 7.43 ppm. orgsyn.org In a study on imidazole-2-carboxaldehyde and its derivatives, it was noted that the aldehyde form could be isolated at pH values of 6.5 and 9.5. researchgate.net Furthermore, ¹H and ¹³C NMR spectra of imidazole-2-carboxaldehyde in a strong acid like TFA/D₂O showed the evolution of the aldehyde to its hydrate (B1144303) form, evidenced by the disappearance of the aldehydic proton signal around 9.63 ppm and the appearance of a new proton signal at 6.15 ppm. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.5 - 10.0 | 180 - 190 |

| C5-H | 7.0 - 8.0 | - |

| N-H | Variable | - |

| C2 | - | 145 - 155 |

| C4 | - | 80 - 90 |

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

A COSY spectrum would show correlations between coupled protons, although in this specific molecule, with only one ring proton, such correlations would be absent unless there is coupling to the N-H proton. The HSQC spectrum is crucial for connecting each proton to its directly attached carbon atom. For instance, it would correlate the C5-H proton signal with the C5 carbon signal. The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This would be particularly useful in confirming the assignment of the quaternary carbons (C2 and C4) by observing correlations from the aldehyde proton and the C5-H proton. For example, the aldehyde proton should show a correlation to the C2 carbon, and the C5-H proton would be expected to show correlations to C4 and potentially C2.

In studies of related imidazole derivatives, HETCOR (Heteronuclear Correlation) spectroscopy, an older 2D technique similar to HSQC, has been used to establish correlations between protons and carbons. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. The N-H stretching vibration of the imidazole ring usually appears as a broad band in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring are expected around 3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring will likely produce bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

For the related compound imidazole-2-carboxaldehyde, Fourier Transform Infrared (FTIR) spectroscopy has been used to study the stable aldehyde-hydrate forms. conicet.gov.arresearchgate.net The IR spectrum of 1-methyl-1H-imidazole-2-carboxaldehyde has also been documented, providing comparative data. nist.gov

Raman spectroscopy, being complementary to IR, can also provide valuable information. The C=O and ring vibrations are typically Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₄H₃IN₂O), the expected exact mass is approximately 221.93 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation pattern would likely involve the loss of characteristic fragments. For instance, the loss of the aldehyde group (-CHO) would result in a fragment ion. Cleavage of the iodine atom would also be a prominent fragmentation pathway. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of fragments containing this atom.

In the mass spectrum of a Schiff base ligand derived from imidazole-2-carboxaldehyde, the molecular ion peak was observed, confirming its formula weight. ijpcbs.com

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

While no specific X-ray diffraction data for this compound was found, studies on related imidazole derivatives have utilized this technique to elucidate their solid-state structures.

Theoretical and Computational Investigations on 4 Iodo 1h Imidazole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical compounds. DFT calculations can determine optimized structural parameters, such as bond lengths and angles, providing a detailed three-dimensional representation of the molecule. For molecules similar to 4-Iodo-1H-imidazole-2-carbaldehyde, DFT methods, such as B3LYP with a basis set like LanL2DZ, have been effectively used to calculate optimized geometries. cerist.dzcerist.dz

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. cerist.dz The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. cerist.dzresearchgate.net For related imidazole (B134444) derivatives, FMO analysis has shown that the distribution of these orbitals can reveal potential sites for electrophilic and nucleophilic attack, as well as intramolecular charge transfer possibilities. cerist.dzijrar.org

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Imidazole Derivative This table presents data for a similar compound, imidazole-2-carboxaldehyde, to illustrate the typical outputs of FMO analysis.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.20 |

| ELUMO | -2.14 |

| Energy Gap (ΔE) | 5.06 |

| Ionization Potential (IP) | 7.20 |

| Electron Affinity (EA) | 2.14 |

| Chemical Potential (CP) | -4.67 |

| Electronegativity (χ) | 4.67 |

| Hardness (η) | -0.93 |

| Softness (S) | 1.06 |

Data sourced from a computational study on imidazole-2-carboxaldehyde. researchgate.net

Conformational Analysis and Torsional Potentials

Conformational analysis is employed to identify the most stable three-dimensional arrangement of a molecule by examining the potential energy surface as a function of dihedral angles. researchgate.net For molecules with rotatable bonds, such as the bond between the imidazole ring and the carbaldehyde group, this analysis is crucial for determining the preferred conformation. researchgate.net By calculating the torsional potentials, researchers can identify the energy barriers between different conformers and determine the lowest energy structure. researchgate.net This information is vital for understanding how the molecule's shape influences its interactions and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (FT-IR and FT-Raman) spectra. ijrar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes. ijrar.org For related imidazole compounds, DFT calculations have shown good agreement with experimental spectroscopic results. ijrar.org

Applications of 4 Iodo 1h Imidazole 2 Carbaldehyde in Diverse Research Fields

In Supramolecular Chemistry and Material Science Research

Applications in Perovskite Solar Cell Research for Defect Control

There is currently no available scientific literature detailing the use of 4-Iodo-1H-imidazole-2-carbaldehyde for defect control in perovskite solar cells. Research has been conducted on similar molecules, such as 4-Iodo-1H-imidazole, which has been shown to improve the open-circuit voltages of perovskite solar cells by reducing pin-holes and suppressing defect generation. However, these findings are not directly applicable to this compound.

As a Reagent in Organic Synthesis Methodologies

There is a lack of specific, detailed research findings in the current scientific literature regarding the use of this compound as a reagent in distinct organic synthesis methodologies. While general synthetic routes for imidazole-2-carbaldehyde and its derivatives are established, the specific reactivity and utility of the 4-iodo substituted variant as a reagent are not well-documented.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 4-Iodo-1H-imidazole-2-carbaldehyde is a crucial first step to unlocking its full potential. Current synthetic strategies for related iodo-imidazoles often rely on traditional iodination methods which may involve harsh reagents and generate significant waste. Future research should focus on greener alternatives.

One promising avenue is the exploration of continuous flow chemistry . This technology offers precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. The application of multi-jet oscillating disk (MJOD) flow reactors, which have been successfully used for the mono- and di-iodination of the imidazole (B134444) backbone, could be adapted for the specific synthesis of this compound. This approach could lead to a significant increase in production capacity and a reduction in waste.

Furthermore, the use of molecular iodine in combination with green oxidants like dimethyl sulfoxide (B87167) (DMSO) presents another sustainable pathway. google.com This system has been shown to be effective for the synthesis of various imidazole derivatives and could be optimized for the target molecule. google.com Additionally, methods utilizing N-iodosuccinimide (NIS) as an iodine source in reductive cyclization reactions could be explored for the construction of the 4-iodo-imidazole-2-carbaldehyde scaffold.

A Chinese patent discloses a preparation method for 4-halogen-1H-imidazole, which involves the reaction of imidazole with iodine in an alkaline condition, followed by reduction. google.com Another patent describes the synthesis of 4-iodo-1H-imidazole from imidazole and iodine via a di-substituted intermediate followed by deiodination. google.com These existing methods for the precursor could serve as a foundation for developing a more streamlined and sustainable synthesis of the aldehyde derivative.

Exploration of Unconventional Reactivity Patterns

The presence of both an aldehyde and an iodo-substituent on the imidazole ring opens up a vast landscape of chemical transformations. While the aldehyde group can undergo typical reactions such as condensation, oxidation, and reduction, the iodo group is a versatile handle for a variety of cross-coupling reactions.

Future research should focus on exploring the synergistic reactivity of these two functional groups. For instance, the aldehyde could be used to introduce a chiral center, followed by a palladium-catalyzed cross-coupling reaction at the 4-position to build complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, which has been successfully applied to unprotected haloimidazoles, is a particularly attractive method for this purpose. msesupplies.com This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C4 position. msesupplies.com

Furthermore, the potential for intramolecular cyclization reactions involving both the aldehyde and a substituent introduced via the iodo group should be investigated. This could lead to the synthesis of novel fused heterocyclic systems with interesting biological and photophysical properties. The reactivity of iodo-imidazoles in palladium-catalyzed reactions has been demonstrated in the synthesis of protein farnesyltransferase inhibitors, highlighting the potential for creating medicinally relevant scaffolds. synblock.com

Integration into Advanced Catalytic Systems

Imidazole derivatives are well-known for their ability to act as ligands in a variety of catalytic systems. The nitrogen atoms of the imidazole ring can coordinate to metal centers, influencing their catalytic activity and selectivity. This compound, with its multiple coordination sites (the imidazole nitrogens and the aldehyde oxygen), presents an exciting opportunity for the design of novel catalysts.

Future research could explore its use as a bidentate or tridentate ligand in transition metal catalysis. The aldehyde group could be modified to create a hemilabile ligand, where the coordination of the aldehyde oxygen to the metal center is reversible, potentially leading to unique catalytic cycles. Imidazole-based ligands have been successfully employed in asymmetric catalysis, such as the Henry reaction. sigmaaldrich.com The development of chiral catalysts derived from this compound could open new avenues in enantioselective synthesis.

Moreover, the iodine atom could be utilized to anchor the imidazole ligand to a solid support, creating heterogeneous catalysts . These catalysts offer the advantages of easy separation and recyclability, contributing to more sustainable chemical processes. The use of molecular iodine as a catalyst in multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines and related heterocycles further underscores the potential role of iodine-containing imidazoles in catalysis. chemicalbook.com

Design of Next-Generation Functional Materials

The unique electronic and structural features of this compound make it a promising building block for the design of novel functional materials. The imidazole core is a key component in many biologically active molecules and can also impart interesting photophysical properties.

One area of exploration is the incorporation of this molecule into metal-organic frameworks (MOFs) . The imidazole and aldehyde functionalities can act as coordinating sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. The use of 1H-Imidazole-4-carbaldehyde in the fabrication of colorimetric chemosensors and functionalized polymers suggests that its iodo-substituted counterpart could also be a valuable component in materials science. guidechem.com

Furthermore, the iodo-substituent can be exploited for post-synthetic modification of materials through cross-coupling reactions. This would allow for the fine-tuning of the material's properties, such as its porosity, hydrophobicity, and catalytic activity. The synthesis of functional polyaromatic heterocycles for applications in materials and medicine demonstrates the broad potential of functionalized heterocyclic compounds. chemicalbook.com

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the discovery and development of applications for this compound, a synergistic approach combining experimental and computational methods is essential. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Future research should employ computational studies to:

Predict reaction outcomes and optimize reaction conditions for its synthesis and derivatization.

Elucidate the mechanisms of its potential catalytic cycles when used as a ligand.

Design and screen new functional materials based on this building block.

Understand the nature of non-covalent interactions , which can play a crucial role in its self-assembly and recognition properties.

Computational studies on the conformations of imidazole-heme complexes have demonstrated the power of these methods in understanding the behavior of imidazole-containing systems. Similar studies on this compound could guide experimental efforts and lead to the rational design of new molecules and materials with desired properties.

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-1H-imidazole-2-carbaldehyde?

The compound can be synthesized via palladium- or nickel-catalyzed hydrogenation of precursor imidazole derivatives. For example, avoiding hydrodechlorination byproducts requires careful selection of catalysts (e.g., Raney nickel instead of palladium on carbon) and solvents (ethanol or water). Subsequent cyclization under alkaline conditions (NaOH in ethanol at 45°C) yields the target aldehyde in high purity . Alternative routes involve direct iodination of 4-formylimidazole intermediates using iodine sources under controlled conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazole backbone and iodine substitution. Infrared (IR) spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX or ORTEP software) resolves crystal packing and hydrogen-bonding patterns .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in a cool, dry environment away from oxidizers. Refer to safety data sheets (SDS) for emergency procedures, including spill management and first aid .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

Employ advanced refinement tools like SHELXL for small-molecule crystallography. Cross-validate data with hydrogen-bonding analysis (graph set notation) to identify packing anomalies. For example, directional hydrogen bonds (N–H⋯O or C–I⋯π interactions) may explain deviations in experimental vs. calculated geometries .

Q. What strategies optimize regioselective iodination in imidazole derivatives?

Use directing groups (e.g., aldehydes) to enhance electrophilic substitution at the 4-position. Iodine sources like N-iodosuccinimide (NIS) in acetic acid or DMF at 60–80°C improve selectivity. Monitor reaction progress via LC-MS to minimize polyiodination byproducts .

Q. How can contradictory LC-MS results during synthesis be addressed?

If unexpected peaks arise (e.g., dehalogenation byproducts), adjust catalyst choice (e.g., switch from Pd/C to Raney nickel) or solvent polarity. For example, ethanol may favor hydrolysis, while water stabilizes intermediates. Use kinetic studies (time-resolved LC-MS) to identify degradation pathways .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The iodine atom’s σ-hole potential enhances Suzuki-Miyaura coupling efficiency. Compare Mulliken charges at the aldehyde and iodine positions to prioritize reaction sites .

Q. How do substituent effects influence the biological activity of imidazole-carbaldehyde derivatives?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., iodine) enhance electrophilicity, improving binding to cysteine residues in enzymes. For example, 4-iodo derivatives exhibit higher tubulin polymerization inhibition than non-halogenated analogs. Test activity via in vitro assays (e.g., MTT for cytotoxicity) .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental LogP values?

Experimental LogP (octanol-water partition coefficient) may differ from computational predictions due to iodine’s polarizability. Validate via shake-flask method with HPLC quantification. Adjust calculations using fragment-based methods (e.g., XLogP3) that account for halogen-specific contributions .

Q. What analytical techniques resolve ambiguities in reaction mechanism proposals?

Isotopic labeling (e.g., ¹³C-aldehyde) tracks intermediate formation via NMR. Kinetic isotope effects (KIE) distinguish between radical and ionic pathways. For example, a primary KIE (k_H/k_D > 2) suggests hydrogen abstraction as the rate-limiting step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.